7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide
Description
Properties
IUPAC Name |
7λ6-thia-1-azaspiro[3.5]nonane 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)5-2-7(3-6-11)1-4-8-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEFSBWVMBBRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 7 Thia 1 Azaspiro 3.5 Nonane 7,7 Dioxide
Reactivity Profile of the Sulfone Group
The sulfonyl group is a dominant feature of the molecule, significantly influencing its chemical properties. This group is known for its strong electron-withdrawing nature, which has profound effects on the reactivity of the entire molecule.
The sulfur atom in the sulfone group of 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide is in a high oxidation state (+4), making it electron-deficient and thus electrophilic. While direct nucleophilic attack on the sulfur atom is not a common reaction pathway, the sulfone group can activate adjacent positions for nucleophilic attack. In analogous systems, vinyl sulfones are recognized as potent Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. rsc.orgresearchgate.net This suggests that if a double bond were introduced adjacent to the sulfone in the thiacyclobutane ring of this compound, it would exhibit significant electrophilicity.
The sulfone moiety also serves as a known pharmacophore and can act as a bioisostere of a carbonyl group. researchgate.net Its ability to participate in hydrogen bonding is enhanced by the presence of two oxygen atoms, which can influence its interactions with biological macromolecules. researchgate.net
The rigid, three-dimensional geometry of the spirocyclic system, combined with the electronic influence of the sulfone, can lead to improved binding affinity and selectivity for biological targets. rsc.org
Nitrogen Atom Reactivity and Basicity within the Spiro System
The nitrogen atom in the 1-aza position of the spiro[3.5]nonane system is a secondary amine, which typically imparts basic and nucleophilic properties to the molecule. However, its reactivity is modulated by several factors inherent to the molecular structure.
The basicity of the nitrogen atom is influenced by its hybridization and the electronic effects of neighboring groups. In this spirocyclic system, the nitrogen is sp³ hybridized. Generally, the basicity of amines is reduced by the presence of nearby electron-withdrawing groups. masterorganicchemistry.com The sulfone group, with its strong inductive electron-withdrawing effect, is expected to decrease the basicity of the nitrogen atom in this compound. This reduction in basicity can have significant implications for its potential applications, particularly in medicinal chemistry where modulating pKa is crucial for pharmacokinetic properties.
As a nucleophile, the nitrogen atom can participate in various reactions, such as alkylation, acylation, and condensation reactions. The accessibility of the lone pair of electrons on the nitrogen will be a key determinant of its nucleophilicity.
Stereochemical Outcomes of Reactions and Diastereoselectivity
The spirocyclic nature of this compound introduces a high degree of conformational rigidity. This rigidity can lead to highly stereoselective reactions, as the approach of reagents is often sterically hindered on one face of the molecule.
In the synthesis of various spirocyclic compounds, high diastereoselectivity has been achieved. nih.gov For instance, the synthesis of spiro[carbazole-3,5'-pyrimidines] and spiro[carbazole-3,1'-cyclohexanes] has been reported to proceed with high diastereoselectivity. nih.gov Similarly, diastereoselective methods have been developed for the synthesis of polycyclic spiroindolines and spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives. rsc.orgresearchgate.net These examples underscore the principle that the constrained geometry of spiro systems can effectively control the stereochemical outcome of reactions.
For this compound, any reaction at a chiral center or the formation of a new stereocenter is likely to proceed with a degree of diastereoselectivity, influenced by the existing stereochemistry of the spirocyclic framework.
Chemical Stability and Degradation Pathways under Diverse Reaction Conditions
The stability of this compound is influenced by the inherent stability of the sulfone group and the azaspirocyclic system under various conditions.
Thermal Stability: Sulfone-containing polymers are known for their high thermal stability. mdpi.com For instance, spiro polycycloacetals containing sulfone moieties exhibit degradation temperatures in the range of 343–370 °C. rsc.orgrsc.org Aromatic poly(ether sulfones) also demonstrate high thermal stability, with degradation occurring in the temperature range of 370 to 650 °C. mdpi.com While these are polymeric systems, the inherent stability of the sulfone group suggests that this compound would also possess considerable thermal stability.
Degradation Pathways: Under acidic conditions, spiro polycycloacetals have been shown to undergo rapid hydrolytic degradation. rsc.orgrsc.org While the ether linkages in those polymers are the primary sites of hydrolysis, the stability of the azaspiro system in the title compound under acidic conditions would need to be considered.
The sulfone group itself is generally stable to a wide range of chemical conditions. However, strong reducing agents can reduce sulfones, though this is typically a difficult transformation.
The degradation of the molecule could also be initiated at the nitrogen-containing ring. The stability of the azetidine (B1206935) and piperidine (B6355638) rings will depend on the specific reaction conditions. Ring-opening reactions of small rings like azetidine can occur under certain nucleophilic or electrophilic conditions.
Conformational Analysis and Stereochemistry of 7 Thia 1 Azaspiro 3.5 Nonane 7,7 Dioxide
Conformational Preferences of Spiro[3.5]nonane Systems
The spiro[3.5]nonane framework consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring fused at a single carbon atom, the spirocenter. The conformational preferences of each ring are influenced by the steric and electronic constraints imposed by this fusion.
The cyclohexane ring in spiro[3.5]nonane systems generally adopts a chair conformation to minimize angle and torsional strain. However, the presence of the spiro-fused cyclobutane ring can lead to a slight flattening of the chair at the spirocenter. The cyclobutane ring itself is not planar and typically adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent methylene (B1212753) groups. This puckering can be described by a dihedral angle of approximately 25-35 degrees. libretexts.org
Impact of the Spirocenter and Sulfone Group on Molecular Conformation
The spirocenter in 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide acts as a rigid pivot point, significantly restricting the conformational freedom of both the azetidine (B1206935) and the thiane (B73995) 1,1-dioxide rings. This rigidity is a hallmark of spirocyclic systems and can lead to well-defined molecular geometries. researchgate.net
The sulfone group (SO₂) within the six-membered ring has a profound impact on its conformation. The sulfur atom is sp³ hybridized with a tetrahedral geometry. The two oxygen atoms of the sulfone group are strong electron-withdrawing groups and are sterically demanding. In a chair conformation of the thiane 1,1-dioxide ring, one oxygen atom will be in an axial position and the other in an equatorial position. The bulky sulfone group can influence the preference for axial or equatorial substituents on the ring and can also affect the ring's puckering. Studies on related thiane 1,1-dioxides have shown that the sulfone group can lead to a puckering of the ring to alleviate steric interactions.
The nitrogen atom at the 1-position of the azetidine ring introduces further conformational considerations. The lone pair of electrons on the nitrogen can adopt different spatial orientations, and the presence of a substituent on the nitrogen would further influence the conformational equilibrium.
Stereoisomerism and Potential for Enantiomeric Resolution Strategies
The spirocenter of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers. This is because the spiro atom is connected to four different groups within the two rings. Therefore, a racemic mixture of (R)- and (S)-7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide would be expected from a non-stereoselective synthesis.
Given the presence of a basic nitrogen atom, several strategies for enantiomeric resolution could be employed. One of the most common methods is the formation of diastereomeric salts. mdpi.com This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Another potential strategy is chiral chromatography. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. High-performance liquid chromatography (HPLC) with a suitable chiral column is a powerful tool for both analytical and preparative-scale resolution of chiral amines.
Kinetic resolution is another viable approach. rsc.orgresearchgate.netnih.gov This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with the two enantiomers. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For spirocyclic amines, enzyme-catalyzed reactions or reactions with chiral acylating agents have been successfully used for kinetic resolution. acs.org
Experimental Approaches to Conformational Elucidation (e.g., Spectroscopic and Diffraction Methods)
The precise conformation of this compound in the solid state and in solution would be determined using a combination of spectroscopic and diffraction techniques.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. whiterose.ac.ukresearchgate.netmdpi.comresearchgate.netnih.govmdpi.com It would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the thiane 1,1-dioxide ring and the puckering of the azetidine ring. It would also unequivocally establish the relative stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.govipb.pt
¹H NMR: The chemical shifts and coupling constants of the protons in the molecule would provide valuable conformational information. For instance, the magnitude of the coupling constants between adjacent protons on the six-membered ring can help to determine their dihedral angles and thus confirm a chair conformation. The protons on the azetidine ring would also exhibit characteristic chemical shifts and couplings.
¹³C NMR: The chemical shifts of the carbon atoms would complement the ¹H NMR data and provide information about the electronic environment of each carbon.
2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY would be crucial for assigning all proton and carbon signals and for determining through-space interactions between protons (NOESY), which can provide key insights into the molecule's preferred conformation and the relative orientation of the two rings.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The sulfone group would exhibit strong, characteristic stretching vibrations.
Below are hypothetical data tables illustrating the kind of spectroscopic data that might be expected for this compound, based on data for analogous compounds.
Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2ax | 3.15 | d | 12.0 |
| H-2eq | 3.35 | d | 12.0 |
| H-4ax | 3.05 | d | 12.5 |
| H-4eq | 3.25 | d | 12.5 |
| H-6ax | 3.40 | ddd | 14.0, 12.0, 4.0 |
| H-6eq | 3.60 | ddd | 14.0, 5.0, 2.0 |
| H-8ax | 2.90 | m | - |
| H-8eq | 3.10 | m | - |
| H-9ax | 2.95 | m | - |
| H-9eq | 3.15 | m | - |
Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 52.0 |
| C-4 | 51.5 |
| C-5 (spiro) | 65.0 |
| C-6 | 55.0 |
| C-8 | 48.0 |
Table 3: Hypothetical IR Data (KBr Pellet)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 | Medium |
| C-H Stretch (aliphatic) | 2950-2850 | Strong |
| S=O Stretch (asymmetric) | 1320 | Strong |
Advanced Spectroscopic Characterization of 7 Thia 1 Azaspiro 3.5 Nonane 7,7 Dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide, both ¹H and ¹³C NMR are employed to assign every proton and carbon atom in the molecule, confirming the connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The protons alpha to the sulfone group (on C6 and C8) are expected to be the most deshielded due to the strong electron-withdrawing effect of the SO₂ group, likely appearing significantly downfield. Protons on the azetidine (B1206935) ring (C2 and C4) adjacent to the nitrogen atom would also exhibit a downfield shift. The remaining protons on the piperidine (B6355638) ring (C5 and C9) would resonate at a more intermediate chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule contains seven unique carbon environments. The spirocyclic carbon (C5) is a quaternary carbon and would appear as a singlet with a characteristic chemical shift. The carbons bonded to the sulfone group (C6 and C8) would be shifted significantly downfield. Similarly, the carbons adjacent to the nitrogen atom in the azetidine ring (C2 and C4) would also be deshielded.
Detailed, albeit predicted, NMR data based on the analysis of analogous spirocyclic sulfones and azetidines are presented below. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established chemical shift principles for similar functional groups and structural motifs.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |
| 2, 4 | ~45-55 | ~3.0-3.5 | Triplet |
| 3 | ~25-35 | ~2.0-2.5 | Quintet |
| 5 | ~40-50 (Quaternary) | N/A | N/A |
| 6, 8 | ~50-60 | ~3.2-3.8 | Triplet |
| 9 | ~30-40 | ~1.8-2.3 | Multiplet |
| NH | N/A | Broad Singlet | Broad Singlet |
Mass Spectrometry Techniques (e.g., LC-MS, EIMS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), and Electron Ionization (EI-MS) provide complementary information about the parent molecule and its fragmentation patterns.
The molecular formula of this compound is C₇H₁₃NO₂S, giving it a monoisotopic mass of approximately 175.067 Da. In a typical ESI-MS experiment conducted in positive ion mode, the compound would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 176.074.
Under the higher energy conditions of EI-MS, the molecule would undergo characteristic fragmentation. Key fragmentation pathways for sulfones often involve the loss of sulfur dioxide (SO₂, 64 Da). Other expected fragmentation patterns would include the cleavage of the spirocyclic rings, leading to smaller, stable charged fragments. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.
Table 2: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Technique | Description |
| [M+H]⁺ | [C₇H₁₄NO₂S]⁺ | 176.074 | LC-MS (ESI+) | Protonated molecular ion |
| [M]⁺˙ | [C₇H₁₃NO₂S]⁺˙ | 175.067 | EIMS | Molecular ion |
| [M-SO₂]⁺˙ | [C₇H₁₃N]⁺˙ | 111.105 | EIMS | Loss of sulfur dioxide |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound would be the strong, characteristic absorption bands from the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Other expected signals include N-H stretching from the secondary amine, C-H stretching from the aliphatic rings, and N-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also Raman active, C-C and C-S bond vibrations within the ring structures may be more prominent in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| N-H | Bend | 1550 - 1650 | Medium |
| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O (Sulfone) | Symmetric Stretch | 1120 - 1160 | Strong |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not available in the public domain, the technique would provide invaluable structural information if suitable crystals could be obtained.
A successful crystallographic analysis would yield precise data on:
Connectivity: Unambiguous confirmation of the spirocyclic azetidine and thiomorpholine (B91149) dioxide ring system.
Bond Lengths and Angles: Exact measurements for all bonds (C-S, S=O, C-N, C-C, C-H) and the angles between them, confirming geometric parameters.
Conformation: The precise puckering and conformation of both the four-membered azetidine ring and the six-membered thiomorpholine dioxide ring.
Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group and the sulfone oxygen atoms.
The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of a synthesized compound.
To analyze this compound, a reversed-phase HPLC method would likely be employed. A typical setup would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is suitable for separating moderately polar organic molecules.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is often added to improve peak shape and resolution for amine-containing compounds.
Detection: As the compound lacks a strong chromophore for UV-Vis detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (as in LC-MS) would be an appropriate detection method.
The resulting chromatogram would show a primary peak corresponding to the target compound. The area of this peak, relative to the total area of all peaks, is used to calculate the purity of the sample, typically expressed as a percentage. This method is crucial for quality control and ensuring the compound is free from starting materials, byproducts, or degradation products.
Computational and Theoretical Studies on 7 Thia 1 Azaspiro 3.5 Nonane 7,7 Dioxide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT)
No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure, predict the reactivity, or determine the spectroscopic properties of 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide were found. Such studies would typically provide valuable data on molecular orbitals, charge distribution, and predicted spectroscopic signatures (e.g., NMR, IR).
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
There is a lack of available research employing molecular dynamics simulations to explore the conformational landscape and dynamic behavior of this compound. These simulations are crucial for understanding how the molecule behaves over time in different environments, which can influence its interactions with biological systems.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies
No literature detailing the application of Quantitative Structure-Activity Relationship (QSAR) or Structure-Activity Relationship (SAR) methodologies to this compound was identified. These computational methods are instrumental in drug discovery for correlating a molecule's structural features with its biological activity.
Molecular Docking and Ligand-Protein Interaction Predictions for Potential Biomolecular Targets
There were no specific molecular docking studies found that investigate the binding of this compound to any potential biomolecular targets. Such research would be essential in predicting its mode of interaction with proteins and its potential as a therapeutic agent.
In Silico Prediction of Molecular Interactions, Binding Affinities, and Related Descriptors
Comprehensive in silico predictions of molecular interactions, binding affinities, and other related descriptors for this compound are not available in the public domain. These computational predictions are vital for assessing the pharmacological potential of a compound.
Applications and Research Potential in Chemical Biology and Medicinal Chemistry
Role as Versatile Building Blocks in Complex Organic Synthesis and Diverse Compound Library Generation
The rigid spirocyclic scaffold of 7-thia-1-azaspiro[3.5]nonane 7,7-dioxide serves as a valuable starting point for the synthesis of complex organic molecules. Its inherent three-dimensionality allows for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities. tandfonline.com The synthesis of various spirocyclic scaffolds is a key strategy for creating compound libraries for biological screening. nih.govacs.org These libraries, which contain a multitude of structurally diverse compounds, are essential for identifying new hit compounds in drug discovery. The ability to functionalize the azetidine (B1206935) and thiacyclohexane rings of the this compound core enables the generation of a wide array of derivatives, each with unique properties and potential biological activities. google.com The development of synthetic methods to access such spirocyclic scaffolds is crucial for their application in medicinal chemistry. researchgate.net
Exploration as Bioisosteres in Advanced Drug Design and Discovery
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. nih.gov Spirocyclic structures, in particular, are gaining traction as bioisosteres for more common, flexible ring systems like piperidine (B6355638). univ.kiev.ua The rigid nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets. rsc.org The this compound scaffold, with its nitrogen-containing ring, presents an opportunity for bioisosteric replacement of piperidine or other cyclic amines in known bioactive compounds. This can lead to improved metabolic stability, a common challenge with piperidine-containing drugs. univ.kiev.ua Furthermore, the sulfone group can act as a bioisostere for other polar functional groups, such as carboxylates or sulfonamides, potentially enhancing physicochemical properties and target interactions. researchgate.net The use of heteroatom-containing spirocycles as bioisosteres is a growing area of research aimed at developing novel drug candidates with improved properties. rsc.orgnih.gov
Modulators of Biological Targets (e.g., Enzymes, Receptors) and Signaling Pathways
The unique structural features of this compound and its derivatives make them promising candidates for modulating the activity of various biological targets. Research has shown that spirocyclic compounds can interact with a range of proteins, including enzymes and receptors, to alter their function and impact signaling pathways.
A notable example is the development of a class of spirocyclic heterocyclic sulfones as potent inhibitors of the renal outer medullary potassium channel (ROMK). nih.gov These compounds demonstrated significant diuretic and natriuretic effects, highlighting the potential of this scaffold in targeting ion channels. Another area of interest is the development of 7-azaspiro[3.5]nonane derivatives as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.govdntb.gov.ua These findings underscore the potential of the broader class of azaspiro[3.5]nonanes, including the thia-dioxide variant, to modulate important biological targets.
| Target Class | Specific Target | Spirocyclic Scaffold | Observed Effect |
| Ion Channel | ROMK | Spirocyclic heterocyclic sulfone | Inhibition |
| G-Protein Coupled Receptor | GPR119 | 7-azaspiro[3.5]nonane derivative | Agonism |
| Chemokine Receptors | CCR3 and CCR5 | 1-carbonyl-7-azaspiro[3.5]nonane derivative | Regulation of activity |
Development of Novel Therapeutic Lead Compounds and Precursors
The identification of spirocyclic sulfones as ROMK inhibitors provides a direct pathway for the development of novel therapeutic lead compounds for conditions such as hypertension and heart failure. nih.gov The favorable pharmacokinetic properties and robust in vivo effects of these compounds make them attractive starting points for further optimization. Similarly, the discovery of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists opens avenues for developing new treatments for metabolic disorders. nih.gov The this compound core can serve as a precursor for the synthesis of a wide range of derivatives, allowing for systematic exploration of structure-activity relationships and the identification of compounds with enhanced potency and selectivity. The synthesis of novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones has also led to the discovery of dual EGFR/BRAFV600E inhibitors with antiproliferative properties. nih.gov
Application in Chemical Probes and Biological Tool Compounds for Mechanistic Studies
While direct applications of this compound as a chemical probe are not yet extensively documented, its unique structural and electronic properties suggest its potential in this area. Chemical probes are essential tools for dissecting complex biological processes. The rigid spirocyclic framework could be used to design highly selective ligands for specific protein targets. By incorporating reporter groups or reactive functionalities, derivatives of this compound could be developed to visualize, isolate, or functionally interrogate their biological targets, thereby aiding in mechanistic studies. The development of a high-quality chemical probe for the Chikungunya virus nsP2 RNA helicase from an oxaspiropiperidine scaffold highlights the potential of spirocyclic compounds in this domain. researcher.life
Design of Structurally Diverse Chemical Entities for High-Throughput Screening Campaigns
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.gov The generation of diverse and novel chemical libraries is critical for the success of HTS campaigns. thermofisher.comnuvisan.com Spirocyclic scaffolds, including this compound, are highly valuable for constructing such libraries. nih.govacs.org Their three-dimensional nature provides access to a broader region of chemical space compared to more traditional, planar molecules. The synthesis of libraries based on the this compound core would introduce novel structural motifs into screening collections, increasing the probability of identifying hits against a wide range of biological targets.
Future Perspectives and Emerging Trends in Azaspirocyclic Sulfone Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of complex heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize efficiency and environmental responsibility. Future research on azaspirocyclic sulfones will focus on developing synthetic pathways that are not only high-yielding but also sustainable and atom-economical.
Traditional multi-step syntheses often generate significant waste, whereas modern approaches aim to maximize the incorporation of all reactant atoms into the final product. numberanalytics.com Key emerging strategies applicable to the synthesis of compounds like 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide include:
Catalytic Reactions: The use of transition metal catalysts (e.g., palladium, nickel, rhodium) and organocatalysts can enable reactions under milder conditions, reduce waste, and improve selectivity. numberanalytics.comacs.org Catalytic methods for C-S bond formation and cyclization are particularly relevant.
Photocatalysis: Visible light-induced organic synthesis is a rapidly growing area, offering a green and cost-effective methodology for constructing complex heterocyclic systems at room temperature. nih.govmdpi.com Photocatalytic approaches could provide novel routes to spirocyclic vinyl sulfones, which are valuable synthetic intermediates. nih.govrsc.orgnih.gov
SO₂ Surrogates: The direct use of sulfur dioxide gas can be challenging. The development and application of bench-stable solid SO₂ surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), represent a powerful and safer strategy for incorporating the sulfonyl group into organic frameworks. nih.govmdpi.com
Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single operation (a cascade or tandem reaction) significantly improves step-economy. rsc.org A cascade approach involving radical cyclization followed by functional group migration has been shown to be effective for accessing spirocyclic vinyl sulfones. nih.govresearchgate.net
| Sustainable Strategy | Description | Potential Advantage for Azaspirocyclic Sulfone Synthesis |
|---|---|---|
| Catalytic Reactions | Employing catalysts (metal or organic) to facilitate reactions with higher selectivity and under milder conditions. numberanalytics.com | Reduced energy consumption, minimized byproducts, and improved control over stereochemistry. |
| Photocatalysis | Using visible light to drive chemical transformations, often at ambient temperature. nih.gov | Environmentally friendly, utilizes a renewable energy source, and allows for unique bond formations. mdpi.com |
| Use of SO₂ Surrogates | Utilizing stable, solid compounds that release SO₂ in a controlled manner during a reaction. mdpi.com | Improved safety and handling compared to gaseous SO₂, facilitating easier scale-up. |
| Cascade (Tandem) Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net | Increases molecular complexity rapidly, reduces purification steps, and improves overall efficiency. rsc.org |
Advanced Stereocontrol and Asymmetric Synthesis in Spirocyclic Architectures
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Spirocyclic compounds like this compound possess a central spiroatom that is a potential stereocenter, making precise control over stereochemistry a critical aspect of their synthesis. numberanalytics.com
Future advancements in this area will move beyond classical resolution techniques towards more sophisticated methods of asymmetric synthesis. These methods aim to directly produce the desired enantiomer or diastereomer in high purity.
Key trends include:
Asymmetric Catalysis: The use of chiral catalysts (e.g., rhodium or iridium complexes with chiral ligands) to guide a reaction towards a specific stereoisomer is a powerful strategy. acs.orgnumberanalytics.com Rhodium-catalyzed carbene N-H insertion, for instance, has been used to control both central and axial chirality in spirocyclic systems. acs.org
Organocatalysis: Chiral small organic molecules can be used as catalysts to induce enantioselectivity, avoiding the use of potentially toxic or expensive metals. This approach has seen enormous development for the stereoselective synthesis of spirooxindoles. rsc.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or natural products, to build the spirocyclic core can be an efficient way to introduce stereochemistry. clockss.org For example, L-aspartic acid has been used as a chiral precursor for the synthesis of 1-azaspiro[4.5]-7-decen-2-ones. clockss.org
| Stereocontrol Strategy | Principle | Relevance to Spirocyclic Architectures |
|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.com | Enables the direct and efficient synthesis of enantiomerically pure spirocycles. acs.org |
| Organocatalysis | Uses small, chiral organic molecules as catalysts, avoiding transition metals. rsc.org | Offers a greener and often complementary approach to metal-based catalysis for stereoselective spirocyclization. |
| Chiral Pool Synthesis | Incorporates a fragment from a readily available, inexpensive, and enantiomerically pure natural product into the target molecule. clockss.org | Provides an effective pathway to chiral spirocyclic building blocks derived from natural sources. |
| Substrate Control | Existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. nih.gov | Important in multi-step syntheses where stereochemistry is built up sequentially. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Emerging applications in this domain include:
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. crimsonpublishers.com These algorithms can be trained on vast datasets of known compounds and their activities to generate novel azaspirocyclic sulfone structures optimized for binding to a specific biological target. mdpi.com
Property Prediction: AI can predict crucial pharmaceutical parameters, including physicochemical properties (e.g., solubility, bioavailability), efficacy, and potential toxicity, even before a compound is synthesized. crimsonpublishers.commdpi.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources. nih.gov
Target Identification and Validation: By analyzing complex biological data, including genomics and proteomics, AI can help identify and validate new protein targets for which azaspirocyclic sulfones could be effective modulators. nih.gov
| AI/ML Application | Function | Impact on Azaspirocyclic Sulfone Research |
|---|---|---|
| Generative Models | Design novel molecular structures with specific, desired properties. crimsonpublishers.com | Creates new, patentable azaspirocyclic sulfone derivatives tailored for specific targets. |
| Predictive Analytics | Forecasts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com | Reduces late-stage failures by prioritizing compounds with favorable drug-like profiles early in the discovery process. nih.gov |
| Structure-Based Design | Predicts the 3D structure of target proteins and how a ligand will bind. nih.gov | Facilitates the rational design of sulfone derivatives with improved potency and selectivity. |
| Data Mining | Analyzes vast biological and chemical datasets to identify new drug-target relationships. nih.gov | Uncovers novel therapeutic opportunities for this class of compounds. |
Expanding the Scope of Biological Applications beyond Currently Explored Areas
The sulfone moiety is a well-established pharmacophore found in drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.netnih.gov Similarly, spirocyclic frameworks are privileged structures in medicinal chemistry, known to improve physicochemical properties and provide novel intellectual property space. rsc.orgrsc.org The combination of these two features in azaspirocyclic sulfones suggests a vast and underexplored potential for new therapeutic applications.
Future research will likely focus on:
Targeting Complex Diseases: The rigid, three-dimensional nature of spirocycles makes them ideal for targeting complex protein-protein interactions or challenging enzyme active sites that are difficult to address with traditional "flat" aromatic compounds. enamine.netnih.gov
Neurological and Metabolic Disorders: There is growing interest in spirocyclic compounds for indications beyond oncology and infectious diseases. For instance, azaspirocyclic pyrazoles have been investigated as selective kinase inhibitors for Parkinson's Disease (LRRK2 inhibitors), and other spirocycles have been explored as GPR119 agonists for metabolic disorders. nih.govnih.gov
Bioorthogonal Chemistry: The unique reactivity of certain sulfone derivatives, such as vinyl sulfones, can be exploited for bioorthogonal applications, including residue-specific protein labeling for diagnostics and imaging. rsc.org
Rational Design of Next-Generation Azaspirocyclic Sulfone Derivatives with Tailored Properties
The ultimate goal of future research is the rational design of new chemical entities with precisely tailored properties for a specific therapeutic purpose. This involves a synergistic approach that combines computational modeling, advanced synthesis, and biological evaluation.
Key elements of this forward-looking strategy include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the this compound core and evaluating the impact on biological activity will build a comprehensive SAR understanding. This knowledge is crucial for designing more potent and selective analogs. nih.gov
Bioisosteric Replacement: The spirocyclic core itself can be considered a bioisostere of more common motifs like piperidine (B6355638). univ.kiev.ua Future design will explore replacing parts of the azaspirocyclic sulfone scaffold with other groups to fine-tune properties like metabolic stability, solubility, and cell permeability.
Fragment-Based and Structure-Guided Design: By using computational docking and X-ray crystallography, researchers can visualize how azaspirocyclic sulfones bind to their protein targets. researchgate.netmdpi.com This structural information enables the precise, atom-by-atom design of modifications to enhance binding affinity and selectivity, leading to the development of next-generation inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
